molecular formula C13H19N3O B1371068 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 51-07-0

4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No. B1371068
CAS RN: 51-07-0
M. Wt: 233.31 g/mol
InChI Key: UZKAUYQJRVDEAV-UHFFFAOYSA-N
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Description

“4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a compound with the CAS Number: 51-07-0. It has a molecular weight of 233.31 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is 1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a powder with a melting point of 139-140 degrees Celsius .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
    • The introduction of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
  • Anti-tubercular Agents

    • A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring, a key component of “4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-amino-N-(2-pyrrolidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKAUYQJRVDEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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